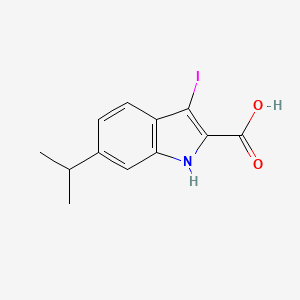
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C12H12INO2 and a molecular weight of 329.13 . It is a derivative of indole, a heterocyclic compound that is significant in many biological compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid typically involves the iodination of 6-isopropyl-1H-indole-2-carboxylic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually performed in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-2-carboxaldehyde or indole-2-carboxylic acid derivatives.
Reduction Reactions: Products include reduced forms of the carboxylic acid group, such as indole-2-methanol or indole-2-carboxaldehyde.
Aplicaciones Científicas De Investigación
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-Isopropyl-1H-indole-2-carboxylic acid: A precursor in the synthesis of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
1263213-93-9 |
|---|---|
Fórmula molecular |
C12H12INO2 |
Peso molecular |
329.137 |
Nombre IUPAC |
3-iodo-6-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12INO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
Clave InChI |
OOBZFVQRYKEWDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I |
Sinónimos |
3-Iodo-6-isopropyl-1H-indole-2-carboxylic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















